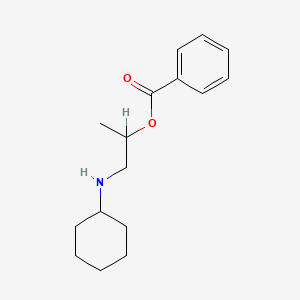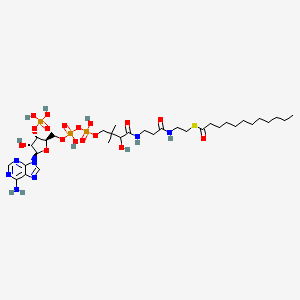
COENZYME A,S-DODECANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the chemical formula COENZYME A,S-DODECANOATE Lauroyl Coenzyme A . It is a significant biological coenzyme that plays a crucial role in the metabolism of fatty acids within living organisms. This compound is involved in the transport and catalytic processes of fatty acids, making it essential for various biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lauroyl Coenzyme A is typically synthesized through the esterification reaction between lauric acid and coenzyme A. The reaction involves the formation of an ester bond between the carboxyl group of lauric acid and the hydroxyl group of coenzyme A .
Industrial Production Methods: In industrial settings, the synthesis of Lauroyl Coenzyme A can be achieved through chemical synthesis methods. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Lauroyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different fatty acid derivatives, while reduction can yield various alcohols and hydrocarbons .
Aplicaciones Científicas De Investigación
Lauroyl Coenzyme A has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a crucial role in the study of fatty acid metabolism and energy production within cells.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents targeting fatty acid metabolism.
Industry: It is utilized in the production of various biochemical products and as a catalyst in industrial processes .
Mecanismo De Acción
Lauroyl Coenzyme A exerts its effects by acting as a carrier and catalyst for fatty acids within the body. It facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .
Comparación Con Compuestos Similares
Myristoyl Coenzyme A (C35H62N7O17P3S): Similar in structure but contains a longer fatty acid chain.
Palmitoyl Coenzyme A (C37H66N7O17P3S): Contains an even longer fatty acid chain compared to Lauroyl Coenzyme A.
Stearoyl Coenzyme A (C39H70N7O17P3S): Contains the longest fatty acid chain among the similar compounds
Uniqueness: Lauroyl Coenzyme A is unique due to its specific chain length, which makes it particularly effective in certain metabolic pathways. Its intermediate chain length allows it to participate in both short-chain and long-chain fatty acid metabolism, providing versatility in biochemical processes .
Propiedades
Fórmula molecular |
C33H58N7O17P3S |
|---|---|
Peso molecular |
949.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate |
InChI |
InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28?,32-/m1/s1 |
Clave InChI |
YMCXGHLSVALICC-IIZVUBDFSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
coenzyme A, lauroyl- dodecanoyl-CoA lauroyl-CoA lauroyl-coenzyme A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


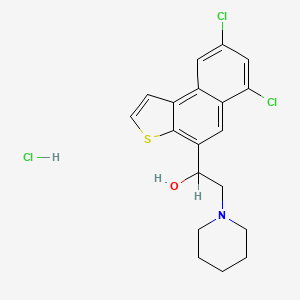
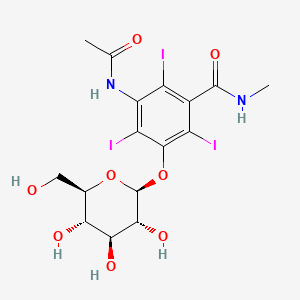
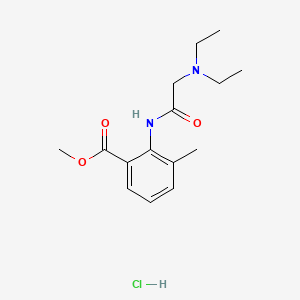
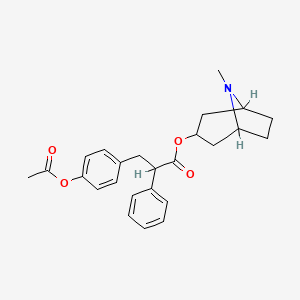

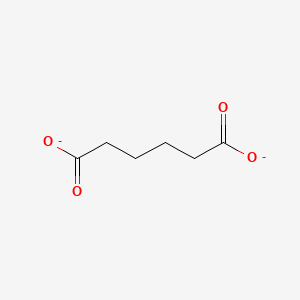
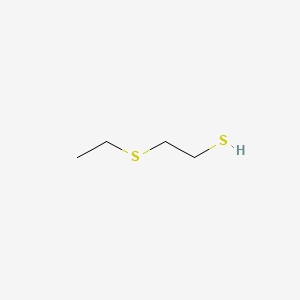
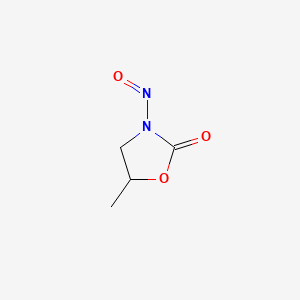
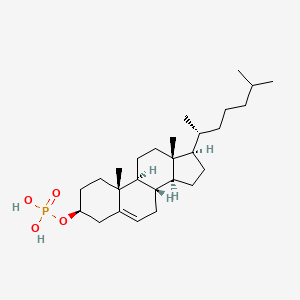

![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)

